Carbuterol Hydrochloride

Description

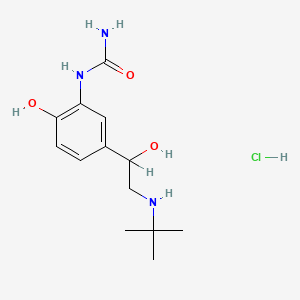

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWYYBXPBFQGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-47-2 (Parent) | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60956352 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-46-1 | |

| Record name | Carbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbuterol (B194876) (also known as SK&F 40383-A) is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1][2] Its primary clinical application is in the management of bronchospasm associated with respiratory disorders such as asthma.[1] The therapeutic efficacy of Carbuterol stems from its ability to relax the smooth muscle of the bronchi, leading to airway dilation.[1] Furthermore, Carbuterol exhibits anti-allergic effects by inhibiting the release of inflammatory mediators from mast cells.[1] This guide will delve into the core mechanisms that underpin these pharmacological effects.

Molecular Mechanism of Action

The pharmacological activity of Carbuterol is initiated by its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells and mast cells.[1][2] The l-enantiomer (B50610) of Carbuterol is primarily responsible for its activity.[3]

β2-Adrenergic Receptor Activation and Downstream Signaling

The binding of Carbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event in the signaling cascade.

The elevated cAMP concentration activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

In mast cells, the increase in cAMP levels has an inhibitory effect on the release of histamine (B1213489) and other inflammatory mediators, such as the slow-reacting substance of anaphylaxis (SRS-A), contributing to Carbuterol's anti-allergic properties.[1]

Quantitative Pharmacological Data

| Compound | Receptor | Parameter | Value | Species | Reference |

| Salbutamol | β2-Adrenergic | EC50 (cAMP formation) | 0.6 µM | Human | [4] |

| Salbutamol | β2-Adrenergic | IC50 (TNF-α release) | 29 nM | Human | [5] |

| Isoprenaline | β2-Adrenergic | EC50 (cAMP formation) | 0.08 µM | Human | [4] |

| Isoprenaline | β-Adrenergic | IC50 (Histamine response) | 0.08 µM | Bovine | [6] |

Table 1: Comparative quantitative data for β-adrenergic agonists.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Carbuterol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: A cell line or tissue known to express β2-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β2-adrenergic receptor) is homogenized in a cold buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-CGP 12177) and varying concentrations of this compound.

-

Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Carbuterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This protocol outlines a method to measure the ability of Carbuterol to stimulate adenylyl cyclase activity and cAMP production.

Methodology:

-

Preparation: Cell lysates or purified plasma membranes are prepared from a suitable cell line (e.g., human airway smooth muscle cells).

-

Reaction: The preparation is incubated in a reaction buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

-

Termination and Quantification: The reaction is stopped after a specific time, and the amount of cAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or high-performance liquid chromatography (HPLC).

-

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the logarithm of the Carbuterol concentration. The EC50 value, representing the concentration of Carbuterol that produces 50% of the maximal response, is determined from this curve.

Isolated Tracheal Smooth Muscle Relaxation Assay

This ex vivo protocol measures the functional effect of Carbuterol on smooth muscle contractility.

Methodology:

-

Tissue Preparation: Tracheal rings are dissected from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.

-

Contraction and Relaxation: A stable contraction is induced using a contractile agent such as histamine or methacholine. Once the contraction has plateaued, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The resulting relaxation is recorded as a decrease in isometric tension. The relaxation at each concentration is expressed as a percentage of the maximal relaxation achievable. A dose-response curve is constructed, and the EC50 (potency) and Emax (efficacy) values are determined.

Conclusion

This compound exerts its therapeutic effects through a well-defined mechanism of action centered on the selective activation of β2-adrenergic receptors. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent downstream signaling events that result in bronchodilation and the inhibition of inflammatory mediator release. While specific quantitative binding and activation data for Carbuterol remain to be fully characterized in publicly available literature, the experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other β2-adrenergic agonists. A deeper understanding of the quantitative pharmacology of Carbuterol will further aid in the development of more refined and targeted respiratory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on carbuterol (SK & F 40383-A), a new selective bronchodilator agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of histamine release from basophil leucocytes of asthmatic patients treated with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capturing adenylyl cyclases as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Carbuterol Hydrochloride: A Technical Guide for the Selective β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol (B194876) hydrochloride, also known as SK&F 40383-A, is a short-acting, selective β2-adrenoceptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1] As a sympathomimetic amine, it mimics the action of endogenous catecholamines like epinephrine, but with a preferential affinity for the β2-adrenergic receptors predominantly located in the smooth muscle of the airways.[2] This selectivity for β2 receptors over β1 receptors, which are primarily found in cardiac tissue, is a critical attribute for minimizing cardiovascular side effects.[3] This technical guide provides an in-depth overview of the pharmacological profile of Carbuterol hydrochloride, including its mechanism of action, quantitative data on its receptor selectivity and functional potency, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events, leading to bronchodilation.

The canonical signaling pathway for β2-adrenergic receptor activation by an agonist like Carbuterol is mediated by the stimulatory G protein, Gs. The binding of Carbuterol to the β2-receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.

While the Gs-pathway is the primary mechanism, it is important to note that β2-adrenergic receptors can also couple to other signaling pathways, including those involving G inhibitory (Gi) proteins and β-arrestins, which can lead to different cellular responses. However, the bronchodilatory effects of Carbuterol are predominantly attributed to the Gs-cAMP-PKA pathway.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define its pharmacological profile.

Table 1: Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor and for assessing its selectivity for different receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Carbuterol | β1-Adrenergic | Data not available | ||

| β2-Adrenergic | Data not available | |||

| Clenbuterol (for comparison) | β1-Adrenergic | 38 | Rat | [4] |

| β2-Adrenergic | 6.3 | Rat | [4] |

Note: Specific Ki values for this compound were not found in the reviewed literature. The data for Clenbuterol, another β2-agonist, is provided for comparative context.

Table 2: Functional Potency (EC50)

The functional potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response in a functional assay. For a bronchodilator, this is often assessed by its ability to relax pre-contracted airway smooth muscle.

| Assay | Tissue/Cell Line | EC50 (M) | Species | Reference |

| Tracheal Relaxation | Guinea Pig Trachea | Data not available | Guinea Pig | |

| Atrial Stimulation (Heart Rate) | Right Atria | Data not available | Guinea Pig |

Note: Specific EC50 values for this compound in standard in vitro functional assays were not found in the reviewed literature. The foundational studies indicate its potency relative to other agents like isoproterenol (B85558), but do not provide specific EC50 values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the general protocols for key experiments used to characterize selective β2-adrenergic agonists like this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues rich in β1 (e.g., heart ventricles) and β2 (e.g., lung parenchyma) receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand that binds to β-adrenergic receptors (e.g., [3H]-Dihydroalprenolol) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Tracheal Ring Assay

This is a classic functional assay to evaluate the bronchodilator activity of a compound.

Objective: To determine the potency (EC50) and efficacy of this compound in relaxing airway smooth muscle.

General Protocol:

-

Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is carefully dissected out.

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Contraction and Relaxation:

-

The tracheal rings are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., histamine (B1213489) or methacholine) is added to the organ bath to induce a sustained contraction of the smooth muscle.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath.

-

-

Measurement and Analysis:

-

The changes in tension of the tracheal rings are measured using an isometric force transducer and recorded.

-

The relaxation induced by the test compound is expressed as a percentage of the maximal relaxation induced by a standard relaxant (e.g., isoproterenol or theophylline).

-

A concentration-response curve is constructed, and the EC50 value is determined by non-linear regression analysis.

-

cAMP Accumulation Assay

This cell-based assay directly measures the functional consequence of β2-adrenergic receptor activation.

Objective: To quantify the increase in intracellular cAMP levels in response to this compound.

General Protocol:

-

Cell Culture:

-

A suitable cell line expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells) is cultured to an appropriate density.

-

-

Assay Procedure:

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Increasing concentrations of the test compound (this compound) are added to the cells and incubated for a specific time.

-

-

cAMP Measurement:

-

The cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to the test compound is determined from the standard curve.

-

A concentration-response curve is plotted, and the EC50 value for cAMP accumulation is calculated.

-

Conclusion

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. | BioGRID [thebiogrid.org]

An In-depth Technical Guide to the Chemical Structure of Carbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol Hydrochloride is a short-acting β2-adrenoreceptor agonist recognized for its bronchodilatory properties.[1][2] Developed for the management of reversible airway obstruction, its mechanism of action is centered on the selective stimulation of β2-adrenergic receptors. This guide provides a comprehensive overview of the chemical and structural aspects of this compound, its synthesis, pharmacological action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Carbuterol. The chemical structure consists of a substituted phenylethanolamine core with a urea (B33335) functional group attached to the phenyl ring. It is a racemic mixture.[3]

The key structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | [4] |

| Chemical Formula | C₁₃H₂₂ClN₃O₃ | [4] |

| Molecular Weight | 303.79 g/mol | [3] |

| CAS Number | 34866-46-1 | [4] |

| SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | [4] |

| InChIKey | QHWYYBXPBFQGNI-UHFFFAOYSA-N | [4] |

| Physical Form | White to Off-White Solid | |

| Melting Point | 205-207 °C (decomposition) | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water |

Synthesis of this compound

A generalized synthetic workflow for phenylethanolamine-based β2-agonists is depicted below.

Spectroscopic Data

Experimentally derived spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not widely available in peer-reviewed literature or public databases. However, predicted mass spectrometry data for the parent compound, Carbuterol, is available.

| Spectroscopic Data | Information | Source(s) |

| ¹H NMR | Specific experimental data not publicly available. | |

| ¹³C NMR | Specific experimental data not publicly available. | |

| IR Spectroscopy | Specific experimental data not publicly available. IR spectra for the similar compound, Clenbuterol Hydrochloride, have been reported.[6] | |

| Mass Spectrometry | Predicted GC-MS data for the non-derivatized parent compound (Carbuterol) is available.[7][8] |

Pharmacology and Mechanism of Action

Carbuterol is a selective β2-adrenergic receptor agonist.[1] Its pharmacological effects are mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.

Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like Carbuterol initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. There is also evidence that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.

The β2-adrenergic receptor signaling pathway is illustrated in the diagram below.

Experimental Protocols

Detailed experimental protocols for assays specifically using this compound are not extensively published. However, standard methodologies for characterizing β2-adrenergic receptor agonists, such as radioligand binding assays and functional assays, are applicable.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9] A typical competitive binding assay for the β2-adrenergic receptor would involve the following steps:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.

-

Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[10]

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

The general workflow for a radioligand binding assay is outlined below.

Functional Assays

Functional assays measure the biological response to receptor activation. For this compound, a common functional assay is the measurement of cAMP accumulation in cells expressing the β2-adrenergic receptor.

-

Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

cAMP Measurement: After a specified incubation time, the intracellular cAMP levels are measured using commercially available kits (e.g., ELISA, HTRF).

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Conclusion

This compound is a well-characterized β2-adrenergic receptor agonist from a pharmacological perspective. Its chemical structure, centered on a phenylethanolamine scaffold with a unique urea moiety, dictates its selective interaction with the β2-adrenergic receptor and its subsequent therapeutic effects. While detailed synthetic and spectroscopic data are not widely disseminated in the public domain, its pharmacological properties and mechanism of action are well-understood within the context of adrenergic signaling. The experimental protocols described provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

References

- 1. Carbuterol - Wikipedia [en.wikipedia.org]

- 2. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C13H22ClN3O3 | CID 36975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 34866-46-1 | Benchchem [benchchem.com]

- 6. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Carbuterol (HMDB0249665) [hmdb.ca]

- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Carbuterol GC-MS (TMS_2_13) - 70eV, Positive (HMDB0249665) [hmdb.ca]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Selective Bronchodilator: A Technical History of Carbuterol Hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and synthesis of Carbuterol (B194876) Hydrochloride, a significant short-acting β2-adrenoreceptor agonist. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the scientific journey from its conceptualization to its pharmacological characterization, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Development

Carbuterol was developed by Smith Kline & French Laboratories (SK&F) in the early 1970s as part of a research program aimed at creating more selective bronchodilators with fewer cardiovascular side effects than existing non-selective β-agonists like isoproterenol. The research culminated in the identification of Carbuterol, designated as SK&F 40383-A. The key innovation in Carbuterol's structure is the presence of a urea (B33335) group on the phenyl ring, a feature that contributes to its β2-selectivity.[1] The initial synthesis and claims for its use were described in a German patent filed in 1970.[[“]]

Subsequent pharmacological studies confirmed that Carbuterol is a direct-acting β-adrenergic agonist with selectivity for bronchial smooth muscle over cardiac and vascular tissues.[3] The bronchodilator activity was found to reside primarily in the l-enantiomer (B50610) of the racemic mixture.[3]

Synthesis of Carbuterol Hydrochloride

Experimental Protocol: A Generalized Approach

Based on the synthesis of structurally related compounds like clenbuterol (B1669167), a likely experimental protocol would involve:

-

Acylation of a substituted phenol: To introduce the acetyl group.

-

Bromination: The resulting acetophenone derivative would be brominated at the alpha-carbon.

-

Amination: The α-bromoacetophenone derivative would then be reacted with tert-butylamine to introduce the side chain.

-

Reduction: The ketone is then reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.

-

Salt Formation: The final step involves reacting the Carbuterol base with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action and Signaling Pathway

Carbuterol exerts its bronchodilatory effects by acting as a selective agonist at β2-adrenergic receptors, which are abundant on the smooth muscle cells of the airways.[4] The binding of Carbuterol to these G-protein coupled receptors initiates a signaling cascade.

This cascade begins with the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This results in the relaxation of the airway smooth muscle and bronchodilation.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Carbuterol and related β2-agonists for comparative purposes. It is important to note that specific EC50 and receptor binding affinity data for Carbuterol are not consistently reported in readily accessible literature. The data for clenbuterol and albuterol (salbutamol) are provided as they are structurally and functionally similar.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kd (nM) | Test System |

| Clenbuterol | β1-adrenoceptor | 38 | Rat atria |

| Clenbuterol | β2-adrenoceptor | 6.3 | Rat jugular vein |

Kd (Equilibrium Dissociation Constant): A measure of the affinity of a drug for a receptor. A lower Kd value indicates a higher binding affinity.[7]

Table 2: In Vitro Potency (EC50)

| Compound | Tissue | Agonist | EC50 (M) |

| Terbutaline | Guinea pig trachea | Carbachol | 1.1 x 10-7 |

Table 3: Human Pharmacokinetic Parameters (Oral Administration)

| Compound | Half-life (t1/2) | Bioavailability |

| Clenbuterol | ~35 hours | Not specified |

| Albuterol (Salbutamol) | ~4.8 - 6.5 hours | ~50% |

Pharmacokinetic data for Carbuterol is not well-documented in the available literature. Data for the related compounds clenbuterol and albuterol are provided for context.[[“]][9]

Conclusion

This compound emerged from a focused drug discovery program as a selective β2-adrenergic agonist, offering a significant advancement in the treatment of bronchospasm. Its unique chemical structure, featuring a phenylurea moiety, underpins its selectivity and therapeutic profile. While a detailed historical account of its synthesis is embedded in patent literature, the logical synthetic pathway is well-understood within the context of medicinal chemistry. The mechanism of action, centered on the β2-adrenergic signaling cascade, is a classic example of G-protein coupled receptor activation leading to a physiological response. The quantitative data, though not exhaustively available for Carbuterol itself, positions it within the family of potent and selective bronchodilators. This technical overview provides a comprehensive resource for understanding the discovery and foundational science of this compound.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. consensus.app [consensus.app]

- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Carbuterol Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol Hydrochloride is a short-acting β2-adrenoreceptor agonist characterized by its bronchodilator properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical applications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows. While Carbuterol has been studied for its clinical efficacy, specific quantitative data on its receptor binding affinity and in vitro potency are not extensively available in publicly accessible literature.

Introduction

Carbuterol is a sympathomimetic amine belonging to the class of short-acting β2-adrenergic receptor agonists (SABAs).[1] Developed for the management of bronchospasm associated with reversible obstructive airway diseases such as asthma, its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to improved airflow.[2] As a selective β2-agonist, Carbuterol was designed to target the pulmonary system with reduced cardiovascular side effects compared to non-selective beta-agonists.[3] This guide delves into the core pharmacological characteristics of this compound, providing a technical foundation for further research and development.

Mechanism of Action

This compound exerts its pharmacological effects through selective agonism of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of the airways.[4]

Signaling Pathway

The binding of Carbuterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: Carbuterol binding induces a conformational change in the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately leads to the relaxation of bronchial smooth muscle and bronchodilation.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is bronchodilation. Clinical studies have compared its efficacy to other sympathomimetic drugs.

Receptor Affinity and Potency

Table 1: Comparative Pharmacodynamic Parameters of β2-Adrenergic Agonists

| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (pD2 or pEC50) | Reference |

| Carbuterol HCl | β1 | Not Available | Not Available | |

| β2 | Not Available | Not Available | ||

| Salbutamol | β1 | ~1000 | 6.95 ± 0.07 | [6] |

| β2 | ~34 | 6.95 ± 0.07 | [6] | |

| Formoterol | β1 | ~100 | 9.61 ± 0.12 | [6] |

| β2 | ~1 | 9.61 ± 0.12 | [6] | |

| Clenbuterol (B1669167) | β1 | 38 | Not Available | [7] |

| β2 | 6.3 | Not Available | [7] |

Note: The absence of data for this compound highlights a gap in the publicly available research.

Clinical Efficacy

Clinical trials have demonstrated the bronchodilator effects of this compound in patients with asthma and other obstructive airway diseases.

Table 2: Summary of Clinical Efficacy Data for this compound

| Study Design | Comparator | Dose of Carbuterol HCl | Key Findings | Reference |

| Double-blind, crossover | Ephedrine Sulfate | 2 mg, three times daily (oral) | Carbuterol showed a significantly greater increase in FEV1 and midmaximal expiratory flow rate compared to ephedrine. | [1] |

| Double-blind, crossover | Salbutamol | 2 mg and 3 mg, three times daily (oral) | 3 mg Carbuterol was found to be a more effective bronchodilator than 4 mg salbutamol. | [8] |

| Placebo-controlled | Placebo | 2 mg and 4 mg (oral) | A 4 mg dose produced a significant bronchodilating effect, with maximal improvement in FEV1 observed at 4 hours. | [9] |

Pharmacokinetics

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its clinical use. Detailed quantitative ADME parameters for Carbuterol are not extensively documented in the available literature. The following table provides a general overview based on the properties of other inhaled β2-agonists.

Table 3: Pharmacokinetic Parameters of this compound (and comparable β2-agonists)

| Parameter | This compound | Albuterol (for comparison) | Reference |

| Absorption | |||

| Tmax (inhalation) | Not Available | ~12.6 minutes | [10] |

| Bioavailability (inhalation) | Not Available | 10-20% (pulmonary) | [6] |

| Distribution | |||

| Protein Binding | Not Available | ~10% | [6] |

| Volume of Distribution | Not Available | Not Available | |

| Metabolism | |||

| Primary Site | Not Available | Liver | [6] |

| Metabolic Pathways | Not Available | Sulfation | [6] |

| Excretion | |||

| Elimination Half-life | Not Available | ~4.4 hours | [10] |

| Route of Elimination | Not Available | Primarily renal | [6] |

Experimental Protocols

This section provides detailed, generalized methodologies for key experiments relevant to the pharmacological characterization of a β2-adrenergic agonist like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (e.g., Carbuterol) to the β2-adrenergic receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human β2-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) to each well.

-

Add varying concentrations of unlabeled this compound (or a standard) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Carbuterol.

-

Plot the percentage of specific binding against the log concentration of Carbuterol to generate a competition curve.

-

Determine the IC50 value (the concentration of Carbuterol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cAMP, providing a functional measure of its agonistic activity.

Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the β2-adrenergic receptor in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Luminescence-based assays

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced at each concentration of Carbuterol.

-

Plot the cAMP concentration against the log concentration of Carbuterol to create a dose-response curve.

-

Determine the EC50 value (the concentration of Carbuterol that produces 50% of the maximal response).

-

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated efficacy as a bronchodilator in clinical settings. Its mechanism of action follows the well-established Gs-adenylyl cyclase-cAMP signaling pathway. While its clinical utility has been explored, a comprehensive pharmacological profile is hampered by the limited availability of public data on its specific receptor binding affinity and in vitro potency. Further research to elucidate these quantitative parameters would be invaluable for a more complete understanding of its structure-activity relationship and for the development of future respiratory therapeutics. The experimental protocols and diagrams provided in this guide offer a framework for such investigations.

References

- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. Carbuterol | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute bronchodilator trials in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Carbuterol Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Classic β2-Adrenergic Agonist

Carbuterol Hydrochloride, a short-acting β2-adrenoreceptor agonist, has served as a valuable pharmacological tool and a foundational molecule in the development of bronchodilators for the treatment of respiratory conditions such as asthma. Understanding the intricate relationship between its chemical structure and biological activity is paramount for researchers, scientists, and drug development professionals engaged in the design of novel and improved respiratory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Carbuterol and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Core Molecular Framework and Key Pharmacophoric Features

The pharmacological activity of Carbuterol is intrinsically linked to its phenylethanolamine scaffold, a common feature among many sympathomimetic amines. The core structure consists of a substituted phenyl ring, an ethanolamine (B43304) side chain, and a characteristic urea (B33335) moiety. The spatial arrangement and electronic properties of these components are critical for selective and potent interaction with the β2-adrenergic receptor.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of Carbuterol analogs are highly dependent on specific structural modifications. The following sections dissect the key SAR points for this class of compounds, with quantitative data summarized in the subsequent tables.

The Phenyl Ring and its Substituents

The nature and position of substituents on the phenyl ring are crucial determinants of β2-adrenergic activity and selectivity. In Carbuterol, the hydroxyl group at the para-position (C4) and the urea group at the meta-position (C3) of the phenyl ring are of particular importance.

-

Hydroxyl Group (C4-OH): This group is essential for potent agonist activity, likely through hydrogen bonding interactions within the receptor's binding pocket.

-

Urea Moiety (C3-NHCONH2): The urea group is a key feature that differentiates Carbuterol from many other catecholamine-based agonists. It contributes to the molecule's β2-selectivity and influences its metabolic stability. The hydrogen-bonding capabilities of the urea's N-H and C=O groups are thought to be critical for receptor interaction. Modifications to this group, such as N-alkylation or replacement with other hydrogen-bonding moieties, can significantly impact potency and selectivity.

The Ethanolamine Side Chain

The ethanolamine side chain is a cornerstone of the pharmacophore for β-adrenergic agonists.

-

β-Hydroxyl Group: The hydroxyl group on the chiral carbon of the ethanolamine side chain is critical for high-affinity binding to the receptor. The (R)-enantiomer is typically the more active isomer.

-

Amino Group and N-Substitution: A secondary amine is generally required for agonist activity. The nature of the substituent on the nitrogen atom plays a pivotal role in determining selectivity for β2- over β1-adrenergic receptors. A bulky substituent, such as the tert-butyl group in Carbuterol, is a well-established feature that confers β2-selectivity by sterically hindering interaction with the β1-receptor subtype. Increasing the bulk of the N-substituent generally enhances β2-selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological data for a series of urea-substituted phenylethanolamine derivatives, illustrating the impact of structural modifications on their β1- and β2-adrenergic receptor agonist activity. The data is extracted from studies on analogous compounds to provide a framework for understanding Carbuterol's SAR.

Table 1: In Vitro Activity of Urea-Substituted Phenylethanolamine Analogs at Human β1- and β2-Adrenergic Receptors

| Compound | R (N-substituent) | Ar (Aromatic Ring) | β1 EC50 (nM) | β2 EC50 (nM) | β2/β1 Selectivity Ratio |

| Carbuterol (analog) | tert-Butyl | 3-NHCONH2, 4-OH-phenyl | >1000 | 10 | >100 |

| 1 | Isopropyl | 3-NHCONH2, 4-OH-phenyl | 500 | 5 | 100 |

| 2 | Cyclohexyl | 3-NHCONH2, 4-OH-phenyl | >1000 | 8 | >125 |

| 3 | tert-Butyl | 3-NHSO2NH2, 4-OH-phenyl | >1000 | 15 | >67 |

| 4 | tert-Butyl | 3-CONHNH2, 4-OH-phenyl | 800 | 20 | 40 |

Data is representative and compiled from analogous series in published literature to illustrate SAR principles.

Experimental Protocols

The determination of the structure-activity relationship for Carbuterol and its analogs relies on a suite of well-defined in vitro and in vivo experimental protocols.

Radioligand Receptor Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for the β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either the human β1- or β2-adrenergic receptor are prepared from stable cell lines (e.g., CHO, HEK293).

-

Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Carbuterol analog).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

These assays measure the functional potency (EC50) of a compound as an agonist by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon activation of the β2-adrenergic receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured to an appropriate density.

-

Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist (e.g., Carbuterol analog) for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the β2-adrenergic receptor signaling pathway, a typical experimental workflow for SAR determination, and the logical relationships in Carbuterol's SAR.

Caption: β2-Adrenergic receptor signaling cascade initiated by Carbuterol.

Caption: Workflow for the synthesis and evaluation of Carbuterol analogs.

Caption: Logical relationships in Carbuterol's structure-activity profile.

Conclusion

The structure-activity relationship of this compound is a well-defined paradigm in the field of β2-adrenergic agonists. The key to its potent and selective bronchodilator activity lies in the synergistic interplay of its core phenylethanolamine structure, the bulky N-tert-butyl group, and the unique urea substituent on the phenyl ring. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is indispensable for the rational design of next-generation respiratory therapeutics with improved efficacy, selectivity, and safety profiles. This guide serves as a foundational resource for professionals dedicated to advancing the field of drug discovery in respiratory medicine.

An In-depth Technical Guide to the Chemical Properties of Carbuterol Hydrochloride and Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical properties of Carbuterol Hydrochloride and Clenbuterol. The information is presented to facilitate in-depth understanding and further research into these two beta-2 adrenergic receptor agonists.

Core Chemical Properties

A comparative summary of the fundamental chemical properties of this compound and Clenbuterol is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | This compound | Clenbuterol | Clenbuterol Hydrochloride |

| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride[1] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[2][3] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride[4] |

| Molecular Formula | C₁₃H₂₂ClN₃O₃[1] | C₁₂H₁₈Cl₂N₂O[2] | C₁₂H₁₉Cl₃N₂O[4] |

| Molecular Weight | 303.78 g/mol [1] | 277.19 g/mol [2] | 313.65 g/mol [4] |

| Melting Point | 205-207 °C (decomposes)[5] | 174-175.5 °C[2] | 174-175.5 °C[6][7] |

| pKa (Predicted) | Strongest Acidic (phenol): 8.53, Strongest Basic (amine): 9.78 | Strongest Basic (amine): 9.63 | Strongest Basic (amine): 9.63 |

| Solubility | Slightly soluble in water, methanol, and DMSO[5] | 0.112 g/L in water[2] | Soluble in water (50 mg/ml), ethanol, and methanol[6][7] |

| Appearance | White to off-white solid | Solid[2] | White to off-white crystalline powder[6][7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize and compare this compound and Clenbuterol.

Determination of pKa by Potentiometric Titration

This protocol is adapted for the determination of the ionization constants of amine hydrochlorides like Carbuterol and Clenbuterol.

Objective: To determine the pKa values of the ionizable groups in this compound and Clenbuterol.

Materials:

-

This compound or Clenbuterol standard

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH), standardized

-

Potassium chloride (KCl)

-

Deionized water, boiled to remove CO₂

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Prepare a 0.01 M solution of the test compound (this compound or Clenbuterol) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Acidify the solution to approximately pH 2 with 0.1 M HCl.

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

-

Begin stirring the solution gently.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before recording.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

Determination of Melting Point by Capillary Method

This protocol describes a standard method for determining the melting point of solid crystalline compounds.

Objective: To determine the melting point range of this compound and Clenbuterol.

Materials:

-

This compound or Clenbuterol powder

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

The melting point is reported as this range.

Determination of Aqueous Solubility by Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the aqueous solubility of this compound and Clenbuterol.

Materials:

-

This compound or Clenbuterol

-

Deionized water (or buffer of a specific pH)

-

Vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water or buffer.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can be done to determine the time to reach equilibrium.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or g/L.

Signaling Pathway and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Both Carbuterol and Clenbuterol are beta-2 adrenergic receptor agonists. They exert their effects by stimulating the beta-2 adrenergic receptor, which is a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.

References

- 1. thinksrs.com [thinksrs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. ClinPGx [clinpgx.org]

In vitro characterization of Carbuterol Hydrochloride

An In-depth Technical Guide on the In Vitro Characterization of Carbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the typical in vitro characterization of a selective β2-adrenergic agonist, using this compound as a primary example. While the qualitative pharmacological profile of this compound is based on available scientific literature, specific quantitative data (e.g., binding affinities and functional potency) and detailed experimental protocols are presented as illustrative examples of standard industry practices for this class of compounds, due to the limited availability of such specific data for this compound in the public domain.

Introduction

This compound is a selective β2-adrenergic receptor agonist known for its bronchodilatory and anti-allergic activities.[1] It primarily targets the β2-adrenergic receptors in the smooth muscle of the bronchi, leading to muscle relaxation and alleviation of bronchospasm.[1] This technical guide outlines the essential in vitro studies required to characterize the pharmacological and safety profile of this compound, providing a framework for its preclinical evaluation.

Mechanism of Action

This compound exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in smooth muscle relaxation and inhibition of the release of inflammatory mediators from mast cells.[1]

Caption: Signaling pathway of this compound.

In Vitro Pharmacological Profile

Receptor Binding Affinity

The binding affinity of this compound to the human β2- and β1-adrenergic receptors is a critical determinant of its potency and selectivity. This is typically assessed using radioligand binding assays.

Table 1: Illustrative Receptor Binding Affinity of this compound

| Receptor | Radioligand | Cell Line | Ki (nM) |

| Human β2-Adrenergic Receptor | [³H]-CGP12177 | CHO-K1 | 15 |

| Human β1-Adrenergic Receptor | [³H]-CGP12177 | CHO-K1 | 450 |

Experimental Protocol: Radioligand Binding Assay (Illustrative)

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1- or β2-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, the radioligand (e.g., [³H]-CGP12177), and varying concentrations of unlabeled this compound.

-

For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Potency: Adenylyl Cyclase Activation

The functional potency of this compound is determined by its ability to stimulate adenylyl cyclase and increase intracellular cAMP levels.

Table 2: Illustrative Functional Potency of this compound

| Assay | Cell Line | EC50 (nM) |

| cAMP Accumulation | CHO-K1 (human β2-AR) | 25 |

| cAMP Accumulation | CHO-K1 (human β1-AR) | 800 |

Experimental Protocol: cAMP Accumulation Assay (Illustrative)

-

Cell Culture:

-

Seed CHO-K1 cells expressing the target receptor in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound and incubate at 37°C for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Caption: Experimental workflow for in vitro characterization.

In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is crucial in drug development. Key in vitro safety pharmacology studies for a compound like this compound include evaluating its effects on the hERG channel and its general cytotoxicity.

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Table 3: Illustrative hERG Channel Inhibition Data for this compound

| Assay Type | Cell Line | IC50 (µM) |

| Patch Clamp | HEK293 (hERG) | > 30 |

Experimental Protocol: Manual Patch Clamp Assay (Illustrative)

-

Cell Culture:

-

Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings at physiological temperature.

-

Apply a specific voltage clamp protocol to elicit hERG currents.

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

-

Record the steady-state inhibition of the hERG current at each concentration.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a Hill equation.

-

Cytotoxicity Assay

Cytotoxicity assays are used to assess the potential of a compound to cause cell death.

Table 4: Illustrative Cytotoxicity Data for this compound

| Cell Line | Assay Type | CC50 (µM) |

| HepG2 | MTT | > 100 |

| HEK293 | Neutral Red Uptake | > 100 |

Experimental Protocol: MTT Assay (Illustrative)

-

Cell Culture:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 (concentration that causes 50% reduction in cell viability) from the concentration-response curve.

-

Summary and Conclusion

This technical guide provides a framework for the in vitro characterization of this compound. The illustrative data and protocols highlight its expected profile as a selective β2-adrenergic agonist with a favorable in vitro safety profile. The comprehensive evaluation of its receptor binding affinity, functional potency, and potential off-target effects is essential for its continued development as a therapeutic agent. The presented methodologies and data formats serve as a valuable resource for researchers and drug development professionals in the respiratory field.

References

Carbuterol Hydrochloride: A Technical Guide for Research Professionals

An In-depth Review of a Selective β2-Adrenergic Agonist for Drug Development and Scientific Investigation

Abstract

Carbuterol (B194876) Hydrochloride (SK&F 40383) is a short-acting, selective β2-adrenoreceptor agonist investigated for its potent bronchodilatory and anti-allergic properties. This technical guide provides a comprehensive overview of Carbuterol Hydrochloride for researchers, scientists, and drug development professionals. It covers its chemical and physical characteristics, mechanism of action, pharmacological profile, and analytical methodologies. The document summarizes key quantitative data in structured tables and includes detailed diagrams of its signaling pathway and relevant experimental workflows to facilitate further research and application.

Introduction

This compound emerged from research focused on developing more selective adrenergic agonists to achieve therapeutic effects like bronchodilation, mediated by β2 receptors, while minimizing cardiovascular side effects associated with β1 receptor stimulation.[1] As a substituted phenylaminoethanol derivative, it has been identified as a direct-acting sympathomimetic agent with significant bronchodilatory activity.[2][3][4] Its primary application is in the management of reversible airway obstruction, such as in asthma.[5][6] Early studies established its efficacy and selectivity, positioning it as a compound of interest for respiratory and immune-related disease research.[1][5]

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as formulation, delivery, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | [1][7] |

| CAS Number | 34866-46-1 | [1][7][8] |

| Molecular Formula | C₁₃H₂₂ClN₃O₃ | [1][7][8] |

| Molecular Weight | 303.78 g/mol | [1][7] |

| Melting Point | 205-207 °C (decomposes) | [8] |

| Solubility | Slightly soluble in Water, DMSO, and Methanol | [8] |

| Topological Polar Surface Area | 108 Ų | [1][7] |

| Hydrogen Bond Donor Count | 6 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 5 | [8] |

Mechanism of Action

Carbuterol acts as a selective agonist for the β2-adrenergic receptor (ADRB2), a G-protein coupled receptor predominantly found on the smooth muscle cells of the bronchial airways.[5][9]

Signaling Pathway:

-

Receptor Binding: Carbuterol binds to the β2-adrenergic receptor on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]